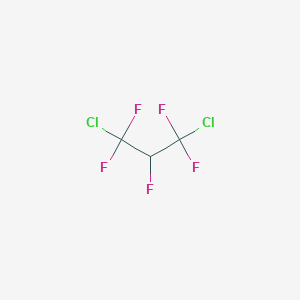

1,3-二氯-1,1,2,3,3-五氟丙烷

描述

1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a colorless, odorless liquid . It is a volatile derivative of propane and has served as a hydrochlorofluorocarbon (HCFC) replacement for the chlorofluorocarbon (CFC), 1,1,2-trichloro-1,2,2-trifluoroethane .

Synthesis Analysis

1,3-Dichloro-1,1,2,3,3-pentafluoropropane is manufactured in industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene .Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is C3HCl2F5 . It has an average mass of 202.938 Da and a monoisotopic mass of 201.937546 Da .Chemical Reactions Analysis

1,3-Dichloro-1,1,2,3,3-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It can also suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis

1,3-Dichloro-1,1,2,3,3-pentafluoropropane has a density of 1.6±0.1 g/cm3, a boiling point of 58.1±8.0 °C at 760 mmHg, and a vapor pressure of 224.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.8±3.0 kJ/mol and a flash point of -10.2±11.9 °C .科学研究应用

生产方法

- 工业生产方法:一种生产 1,1,1,3,3-五氟丙烷的方法包括使用贵金属催化剂使 1,1,1,3,3-五氟-2,3-二氯丙烷与氟化氢反应,提供了一种以低成本和高产率轻松获得产物的工业生产方法 (Takubo, Aoyama, & Nakada, 1998)。

色谱应用

- 在尺寸排阻色谱法 (SEC) 中的应用:HCFC-225s,包括 HCFC-225cb,由于低可燃性、低粘度、低成本、高纯度和环保等特性,是 SEC 的优良流动相。它们能有效溶解某些聚合物,可用于测量聚合物的等效分子量 (Isemura, Kakita, & Kawahara, 2004)。

表面张力研究

- 表面张力测量:使用差分毛细管上升法测量了包括 HCFC-225cb 在内的各种氟丙烷的表面张力。这些数据对于了解这些化合物的物理性质和潜在应用至关重要 (Higashi, Shibata, & Okada, 1997)。

环境影响

- HCFC 的吸附回收:HCFC,包括 HCFC-225cb,是 CFC 的过渡替代品,对环境有重大影响。了解它们的理化性质、商业用途和环境危害至关重要。吸附技术在限制工业过程中这些溶剂的排放方面发挥着作用 (Tsai, 2002)。

介电性能

- 工程中的介电性能:报道了 1,1,1,3,3-五氟丙烷(一种液态氢氟碳化合物)的相对介电常数。这些数据涵盖了大多数工程应用的需要,并有助于评估这种流体作为其他氢氟碳化合物的潜在替代品 (Gurova 等人,2001)。

分子和化学研究

- 结构研究:已经使用气相电子衍射和从头计算对氟丙烷衍生物的分子结构进行了研究,包括二氯和二溴六氟丙烷。这些研究提供了对这些化合物的分子几何和构象组成的见解 (Postmyr, 1994)。

催化研究

- 催化脱氟:在氟化 NiO/Cr2O3 催化剂上研究了 1,1,1,3,3-五氟丙烷脱氟生成 1,3,3,3-四氟丙烯。该研究探索了不同的反应途径以及表面酸和碱位的影响 (Luo 等人,2018)。

未来方向

属性

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGBOLGHJQQORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042031 | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

CAS RN |

136013-79-1 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

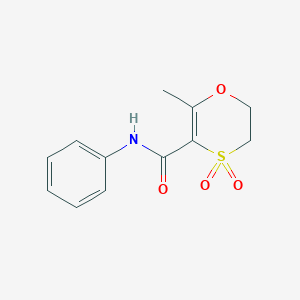

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

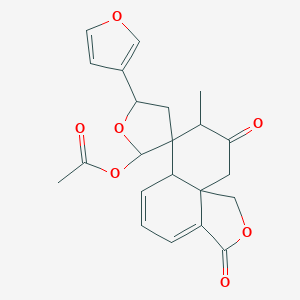

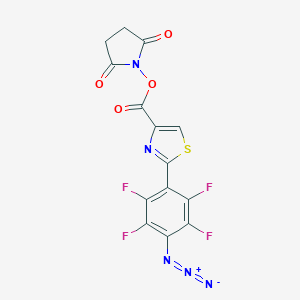

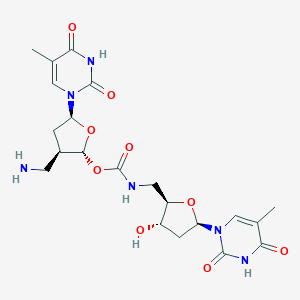

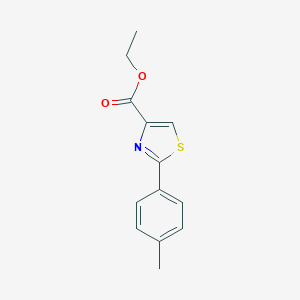

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)